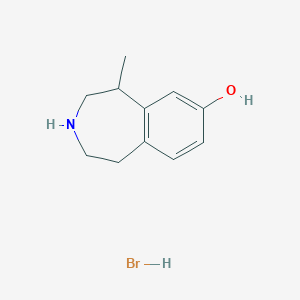

5-Methyl-2,3,4,5-tetrahydro-1H-3-benzazepin-7-ol;hydrobromide

Description

5-Methyl-2,3,4,5-tetrahydro-1H-3-benzazepin-7-ol hydrobromide (C₁₁H₁₆BrNO; molecular weight: 266.16 g/mol) is a benzazepine derivative characterized by a seven-membered azepine ring fused to a benzene core. The compound features a methyl group at position 5, a hydroxyl group at position 7, and exists as a hydrobromide salt, enhancing its solubility in polar solvents . Benzazepines are pharmacologically significant due to their structural flexibility, enabling interactions with neurotransmitter receptors such as dopamine and NMDA subtypes .

Properties

IUPAC Name |

5-methyl-2,3,4,5-tetrahydro-1H-3-benzazepin-7-ol;hydrobromide | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H15NO.BrH/c1-8-7-12-5-4-9-2-3-10(13)6-11(8)9;/h2-3,6,8,12-13H,4-5,7H2,1H3;1H | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CIZVQFQBXGEKCV-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1CNCCC2=C1C=C(C=C2)O.Br | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H16BrNO | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

258.15 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-Methyl-2,3,4,5-tetrahydro-1H-3-benzazepin-7-ol;hydrobromide typically involves the cyclization of appropriate precursors under specific reaction conditions. One common method involves the ring-closing metathesis of dienyl N-(2-nitrophenyl)sulfonamide, followed by hydroxylation and N-deprotection . The final product is obtained through N-alkylation via reductive amination and subsequent oxidation .

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the literature. large-scale synthesis would likely involve optimization of the laboratory-scale methods mentioned above, with a focus on yield, purity, and cost-effectiveness.

Chemical Reactions Analysis

Types of Reactions

5-Methyl-2,3,4,5-tetrahydro-1H-3-benzazepin-7-ol;hydrobromide undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.

Reduction: Reduction reactions can convert the compound into its corresponding amines or alcohols.

Substitution: The compound can undergo nucleophilic substitution reactions, where functional groups are replaced by nucleophiles.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are commonly used.

Substitution: Nucleophiles like halides (Cl-, Br-) and alkoxides (RO-) are often employed.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or aldehydes, while reduction can produce amines or alcohols.

Scientific Research Applications

Serotonin Receptor Agonism

The compound acts as a serotonin (5-HT) receptor agonist, particularly targeting the 5-HT_2C receptor. This receptor is crucial in regulating appetite and mood, making it a significant target for developing anti-obesity medications and treatments for psychiatric disorders .

Anti-obesity Effects

Research indicates that compounds interacting with the 5-HT_2C receptor can induce satiety, thereby reducing food intake. This mechanism is particularly relevant for managing obesity. The selective activation of this receptor can lead to decreased caloric consumption and weight loss .

Potential in Treating Neurological Disorders

The compound's interactions with serotonin receptors suggest potential benefits in treating neurological conditions characterized by dysregulated serotonin levels, such as depression and anxiety disorders. Studies have shown that modulation of serotonin pathways can alleviate symptoms associated with these conditions .

Study on Obesity Management

A study highlighted the role of 5-Methyl-2,3,4,5-tetrahydro-1H-3-benzazepin-7-ol; hydrobromide in reducing body weight in animal models through its action on the 5-HT_2C receptor. The results indicated a significant reduction in food intake and body weight over a specified period compared to control groups .

Neuropharmacological Research

In another study focusing on neuropharmacology, the compound demonstrated promising results in modulating mood and cognitive functions in rodent models. The findings suggested that the compound could serve as a potential candidate for developing new treatments for mood disorders .

Mechanism of Action

The mechanism of action of 5-Methyl-2,3,4,5-tetrahydro-1H-3-benzazepin-7-ol;hydrobromide involves its interaction with specific molecular targets, such as receptors and enzymes. For example, related compounds have been shown to act as antagonists at dopamine receptors, which are involved in various neurological processes . The exact pathways and molecular targets for this compound are still under investigation.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

SKF82958 (6-Chloro-2,3,4,5-tetrahydro-1-phenyl-3-[2-propenyl]-1H-3-benzazepine-7,8-diol hydrobromide)

- Structural Differences : SKF82958 incorporates chlorine at position 6, a propenyl group at position 3, and dihydroxyl groups at positions 7 and 6.

- Pharmacological Activity : Acts as a potent D1-like dopamine receptor agonist (EC₅₀ = 0.1–1 μM) with full intrinsic activity, contrasting with the target compound’s uncharacterized receptor affinity .

- Applications : Used in studies of locomotor activity and synaptic plasticity, whereas the target compound’s biological roles remain under investigation .

SCH39166 ((6aS-trans)-11-Chloro-6,6a,7,8,9,13b-hexahydro-7-methyl-5H-benzo[d]naphth[2,1-b]azepin-12-ol hydrobromide)

- Structural Differences : SCH39166 features a naphtho-fused azepine ring and a chlorine substituent, distinguishing it from the simpler benzazepine scaffold of the target compound.

- Pharmacological Activity : Functions as a selective D1-like receptor antagonist (IC₅₀ = 2–10 nM), highlighting how ring fusion and substituents influence receptor antagonism vs. agonism .

8-Bromo-3-methyl-5-phenyl-2,3,4,5-tetrahydro-1H-3-benzazepin-7-ol

- Structural Differences : Contains a bromine atom at position 8 and a phenyl group at position 5, compared to the target compound’s methyl group at position 5 and lack of bromine.

- Physicochemical Properties : Higher molecular weight (332.24 g/mol) due to bromine and phenyl groups, which may reduce solubility compared to the target compound .

- Applications : Explored for CNS-targeted drug development, suggesting bromine enhances blood-brain barrier penetration .

PF-NB1 ([18F]PF-NB1, a GluN2B-NMDA Receptor PET Tracer)

- Structural Differences : Features a fluorine-18 radiolabel and a benzo[7]annulen-7-amine scaffold, diverging from the benzazepine core.

- Pharmacological Activity : Binds selectively to GluN2B-containing NMDA receptors (Kᵢ = 4.7 nM), illustrating how structural modifications redirect therapeutic targets .

7-Hydroxylorcaserin ((1R)-8-Chloro-1-methyl-2,3,4,5-tetrahydro-1H-3-benzazepin-7-ol)

- Structural Differences : Contains a chlorine substituent at position 8 and a methyl group at position 1.

- Pharmacological Role: A metabolite of the anti-obesity drug lorcaserin, demonstrating how minor substituent changes influence metabolic stability and pharmacokinetics .

Structural and Functional Analysis Table

Key Research Findings

- Substituent Impact : Bromine or chlorine at position 8 (SKF83566, 7-hydroxylorcaserin) correlates with enhanced receptor binding but may reduce solubility compared to the target compound’s methyl group .

- Salt Forms : Hydrobromide salts (e.g., SKF82958, target compound) improve aqueous solubility, critical for in vivo administration .

- Ring Modifications : Fusion of additional rings (e.g., SCH39166’s naphtho-fused system) or annulene scaffolds (PF-NB1) shifts target selectivity from dopamine to NMDA receptors .

Biological Activity

5-Methyl-2,3,4,5-tetrahydro-1H-3-benzazepin-7-ol; hydrobromide is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article explores its biological activity, focusing on antimicrobial properties, receptor interactions, and cytotoxic effects.

Chemical Structure and Properties

The compound is characterized by a tetrahydro-benzazepine core, which contributes to its biological activity. Its molecular formula is with a molecular weight of approximately 244.14 g/mol.

Antimicrobial Activity

Recent studies have demonstrated that derivatives of benzazepines exhibit notable antimicrobial properties. For instance, a related compound showed potent inhibitory effects against Pseudomonas aeruginosa and Escherichia coli, with a minimum inhibitory concentration (MIC) of 0.21 µM . The following table summarizes the antimicrobial activity of various derivatives:

| Compound | Target Organism | MIC (µM) |

|---|---|---|

| 5-Methyl-2,3,4,5-tetrahydro-1H-3-benzazepin-7-ol | Pseudomonas aeruginosa | 0.21 |

| 5-Methyl-2,3,4,5-tetrahydro-1H-3-benzazepin-7-ol | Escherichia coli | 0.21 |

| Compound 3g (related structure) | Candida albicans | 0.83 |

Cytotoxicity Studies

Cytotoxicity assessments using the MTT assay indicated that some derivatives exhibit selective toxicity towards human cell lines such as HaCat (keratinocytes) and BALB/c 3T3 (fibroblasts). The results showed that while the compounds are effective against bacterial strains, their cytotoxic effects are relatively low compared to their antimicrobial potency .

Receptor Interaction

Research has indicated that certain benzazepine derivatives act as selective antagonists at muscarinic receptors. The log(10)K(B) values for these compounds reached up to 7.2 for M(3) receptors in guinea pig ileum preparations, suggesting a high affinity for these targets . This receptor interaction profile may provide insights into the therapeutic potential of these compounds in treating conditions influenced by cholinergic signaling.

Molecular Docking Studies

Molecular docking studies have been employed to understand the binding interactions of 5-methyl derivatives with target proteins such as MurD and DNA gyrase. The docking results revealed favorable binding energies and interactions critical for antibacterial activity. For example, strong hydrogen bonds were observed between the compound and key residues in the active sites of these proteins .

Case Studies

A notable case study involved the synthesis and evaluation of several thiazolopyridine derivatives related to benzazepines. These compounds demonstrated significant antimicrobial activity against both Gram-positive and Gram-negative bacteria, highlighting the versatility of this chemical class in drug development .

Q & A

Q. What are the established synthetic routes for 5-methyl-2,3,4,5-tetrahydro-1H-3-benzazepin-7-ol hydrobromide, and how can they be optimized for yield and purity?

- Methodological Answer : Begin with a literature review to identify analogous benzazepine syntheses, focusing on bromination and cyclization steps. For example, highlights the use of palladium-catalyzed cross-coupling reactions for aryl halide intermediates, which can be adapted. Optimize reaction conditions (e.g., solvent, temperature) using Design of Experiments (DoE) to improve yield. Purification via recrystallization or column chromatography, validated by HPLC (≥95% purity), is critical . Ensure reproducibility by documenting reaction parameters (e.g., stoichiometry, time) and characterizing intermediates via H/C NMR and HRMS .

Q. Which spectroscopic and crystallographic methods are recommended for characterizing this compound?

- Methodological Answer : Use H/C NMR to confirm proton environments and carbon frameworks, comparing shifts to related benzazepines (e.g., Galantamine derivatives in ). X-ray crystallography is essential for resolving stereochemistry: collect high-resolution data using synchrotron sources and refine structures with SHELXL (e.g., ). For hygroscopic samples, employ low-temperature data collection to minimize lattice disorder. Pair crystallographic data with DFT calculations to validate electronic properties .

Advanced Research Questions

Q. How can researchers address discrepancies in reported pharmacological activities of benzazepine derivatives, including this compound?

- Methodological Answer : Conduct a systematic review of prior studies to identify variables affecting activity (e.g., assay conditions, cell lines). Replicate key experiments under controlled conditions, adjusting parameters like pH or solvent composition. Use meta-analysis to quantify variability and identify outliers. emphasizes leveraging unresolved questions in existing literature to design follow-up studies (e.g., probing off-target interactions via kinome-wide profiling) .

Q. What methodological considerations are critical when designing experiments to study the compound's interaction with biological targets?

- Methodological Answer : Align experimental design with a theoretical framework, such as receptor-ligand binding kinetics ( ). Use surface plasmon resonance (SPR) for real-time affinity measurements and molecular dynamics (MD) simulations to predict binding modes. Validate findings with orthogonal assays (e.g., fluorescence polarization for competitive binding). For in vivo studies, consider pharmacokinetic parameters (e.g., logP, plasma stability) derived from LC-MS/MS analysis .

Q. How can computational models predict the compound's physicochemical properties and environmental fate?

- Methodological Answer : Employ QSAR models to estimate logP, pKa, and solubility using software like Schrödinger’s QikProp. For environmental impact studies (e.g., ), use EPI Suite to predict biodegradation pathways. Validate computational results with experimental measure hydrolysis rates under varying pH/temperature conditions and analyze degradation products via GC-MS. Incorporate these findings into risk assessment frameworks .

Q. How to validate the compound's purity and stability under different storage conditions?

- Methodological Answer : Perform accelerated stability studies (e.g., 40°C/75% RH for 6 months) and monitor degradation via UPLC-UV/PDA. Use pharmacopeial guidelines (e.g., ) for impurity profiling: spike samples with known degradants (e.g., des-bromo analogs) and quantify limits of detection (LOD). For long-term storage, recommend lyophilization under inert atmosphere if the compound is hygroscopic .

Data Contradiction Analysis

Q. How should researchers resolve contradictions in crystallographic data between different batches of the compound?

- Methodological Answer : Investigate batch-to-batch variability by comparing unit cell parameters and refinement statistics (e.g., R-factors) across datasets. Use twin refinement in SHELXL for twinned crystals ( ). If polymorphs are suspected, perform DSC/TGA to identify thermal transitions and PXRD to confirm phase purity. Cross-reference with spectroscopic data to rule out synthetic artifacts .

Experimental Design

Q. What strategies are effective in designing high-throughput screening (HTS) assays for this compound?

- Methodological Answer : Implement fluorescence- or luminescence-based assays (e.g., cAMP detection for GPCR targets) in 384-well plates. Use robotic liquid handlers for precision and Z’-factor validation to ensure assay robustness. Include counter-screens to eliminate false positives (e.g., redox-cycling compounds). For dose-response studies, apply nonlinear regression analysis to calculate IC/EC values .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.